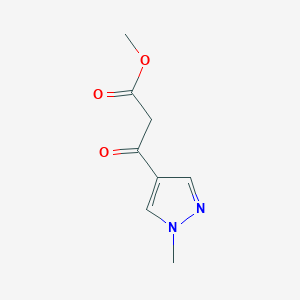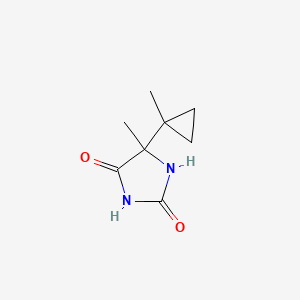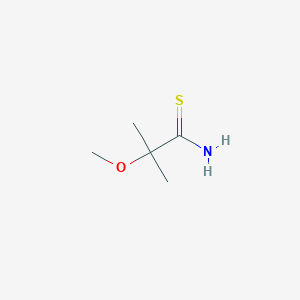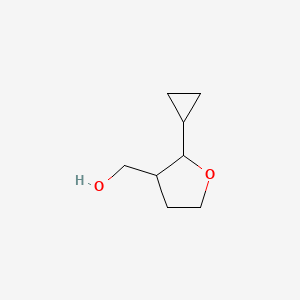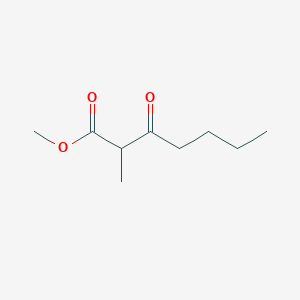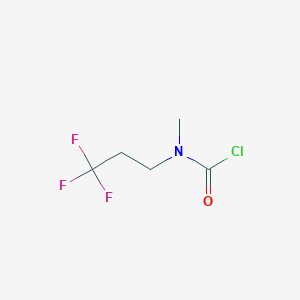
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride
Übersicht
Beschreibung
“N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride” is a chemical compound with the CAS number 1524837-50-0 . It has a molecular weight of 189.56 and a molecular formula of C5H7ClF3NO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H7ClF3NO . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O).Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Stability
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride and related compounds, such as (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, have been studied for their synthetic routes, stability, and chemical transformations. These compounds have shown unexpected stability and are implicated in the preparation of thiolyzable and/or photolabile protecting groups, potentially useful in protein synthesis and modification reagents (Schrader et al., 2011).
Photolabile Protecting Groups
N-Methyl-N-(o-nitrophenyl)carbamates, derived from N-methyl-N-(o-nitrophenyl)carbamoyl chloride, have been introduced as new photoremovable alcohol protecting groups. This approach allows for high-yield and clean deprotection, triggered by photolysis, making it a useful tool in synthetic organic chemistry (Loudwig & Goeldner, 2001).
Photoaffinity Labeling
2-Diazo-3,3,3-trifluoropropionyl chloride has been synthesized for use in photoaffinity labeling. It offers acid stability and minimal rearrangement upon photolysis, making it a promising agent for labeling enzymes and potentially enhancing the understanding of molecular interactions (Chowdhry et al., 1976).
Ring Contraction and Novel Rearrangements
Studies on N-chlorolactams have revealed a novel ring contraction to carbamoyl chlorides upon photolysis, leading to methyl carbamates. This process is highly stereoselective and opens new pathways for the synthesis of carbamoyl chlorides from lactams (Drouin & Lessard, 2006).
Solvolyses of Carbamoyl Chlorides
Carbamoyl chlorides play a crucial role as intermediates in both research and industrial syntheses. Their solvolyses, mechanisms, and applications in creating various derivatives, including carbamates and ureas, have been extensively reviewed, highlighting their importance in organic synthesis (D’Souza & Kevill, 2016).
C-N Bond Rotation and E-Z Isomerism
The first theoretical study on the restricted C-N bond rotation in carbamoyl chlorides has been presented, revealing insights into the rotamers and transition states associated with these compounds. This study contributes to a deeper understanding of the structural and energetic properties of carbamoyl chlorides (Horwath & Benin, 2008).
Eigenschaften
IUPAC Name |
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-10(4(6)11)3-2-5(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPNYHATJFVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



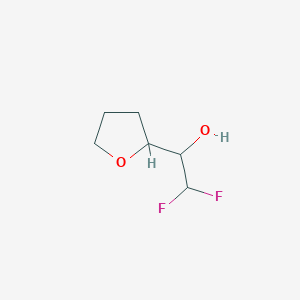
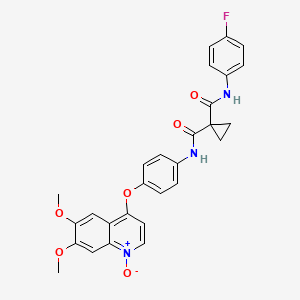

![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
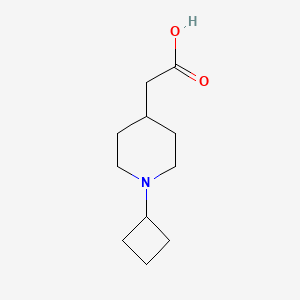

![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)
